molecular formula C8H7ClN2O B6159548 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile CAS No. 1261769-55-4

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B6159548
CAS No.: 1261769-55-4
M. Wt: 182.6
InChI Key:
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Description

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methoxy group at the 2-position, and an acetonitrile group at the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-methoxypyridine.

    Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-chloro-3-methoxypyridine with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include substituted pyridines, pyridine carboxylic acids, and pyridine amides, depending on the specific reaction pathway.

Scientific Research Applications

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-methoxypyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    2-(6-chloro-3-pyridyl)acetonitrile: Similar structure but without the methoxy group, affecting its reactivity and biological activity.

    3-cyano-6-chloropyridine: Another related compound with different substitution patterns, leading to distinct chemical properties.

Uniqueness

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1261769-55-4

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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